molecular formula C20H26N2O4S B12186436 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B12186436
M. Wt: 390.5 g/mol
InChI Key: CSLXMPDIVDYSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrole core substituted with methyl groups at positions 4 and 5, a phenylsulfonyl moiety at position 3, and a propyl chain at position 1. The tetrahydrofuran-2-carboxamide group is linked to the pyrrole via the nitrogen atom. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents, due to the sulfonyl group’s electron-withdrawing properties and the pyrrole’s aromatic heterocyclic stability.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C20H26N2O4S/c1-4-12-22-15(3)14(2)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-13-26-17/h5-7,9-10,17H,4,8,11-13H2,1-3H3,(H,21,23)

InChI Key

CSLXMPDIVDYSCG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group through sulfonylation. The propyl group is then added via alkylation, and finally, the tetrahydrofuran-2-carboxamide moiety is introduced through an amide formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Recent studies indicate that compounds similar to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have shown enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and disruption of cellular processes critical for tumor growth .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that such compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that certain derivatives can inhibit amyloid-beta aggregation and exhibit antioxidant effects, which are crucial in mitigating neuronal damage .

1.3 Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. They may inhibit key inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is essential for optimizing its therapeutic potential. The synthesis typically involves multi-step reactions starting from readily available precursors, often employing techniques such as:

  • Cycloaddition Reactions : These reactions are pivotal in forming the pyrrolidine core.
  • Sulfonamide Formation : The introduction of the phenylsulfonyl group plays a crucial role in enhancing biological activity.

Table 1: Summary of Synthesis Techniques

TechniqueDescription
CycloadditionForms the pyrrolidine structure through dipolar cycloaddition.
Sulfonamide FormationIntroduces sulfonyl groups to enhance solubility and activity.
Amide CouplingAttaches the tetrahydrofuran moiety to the pyrrolidine structure.

Case Studies and Research Findings

3.1 Case Study: Anticancer Efficacy

A study conducted on a related compound demonstrated its ability to induce apoptosis in cancer cells through mitochondrial pathways. The compound was tested against standard chemotherapeutics and showed superior efficacy in reducing cell viability in vitro .

3.2 Case Study: Neuroprotection in Animal Models

In vivo studies using animal models of Alzheimer's disease revealed that administration of similar compounds resulted in significant reductions in amyloid plaque formation and improved cognitive function metrics compared to control groups .

Conclusion and Future Directions

This compound shows considerable promise across various therapeutic areas, particularly oncology and neurology. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

  • Expanding the structural diversity of derivatives to enhance efficacy.
  • Conducting comprehensive clinical trials to assess safety and effectiveness.
  • Investigating combination therapies with existing drugs to improve treatment outcomes.

This compound represents a valuable addition to the arsenal of modern medicinal chemistry, with potential applications that warrant further exploration.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring and carboxamide moiety can form hydrogen bonds with proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Differences
Target Compound Pyrrole, phenylsulfonyl, tetrahydrofuran carboxamide ~400 (estimated) Unique combination of substituents
1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole (from ) Triazole, phenylsulfonyl, benzohydrazonoyl ~350 (estimated) Triazole core vs. pyrrole; lacks carboxamide
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-... (from ) Diazaspiro, trifluoromethyl, pyrimidine ~750 (exact) Larger spirocyclic system; fluorinated groups
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo... (from ) Furopyridine, carboxamide, pyrimidine ~550 (exact) Fused furopyridine core; halogen substituents

Key Observations :

  • The target compound’s phenylsulfonyl-pyrrole motif is shared with ’s triazole derivative but differs in heterocycle core and absence of a hydrazonoyl group.
  • Carboxamide linkage is a common feature in ’s furopyridine derivative, though the latter incorporates a pyrimidine for enhanced π-π stacking .
  • Tetrahydrofuran in the target compound may improve solubility compared to ’s trifluoromethyl-rich spiro system, which is highly lipophilic .

Pharmacological and Physicochemical Properties

Hypothetical data based on structural analogs:

Property Target Compound (Estimated) Triazole Derivative Furopyridine Derivative
LogP ~2.5 ~3.0 ~4.2
Aqueous Solubility Moderate (THF moiety) Low (benzene/ether eluent) Low (DMF solvent system)
Synthetic Yield Not reported ~60% (column chromatography) ~90% (C18 purification)

Notes:

  • The phenylsulfonyl group in the target compound likely reduces solubility compared to non-sulfonated analogs, as seen in ’s reliance on non-polar solvents for purification .
  • ’s high yield (90%) suggests optimized coupling conditions (e.g., HATU activation) that could be applicable to the target compound’s carboxamide synthesis .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 314.38 g/mol. Its unique structure includes a pyrrole ring substituted with dimethyl and phenylsulfonyl groups, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with specific biological pathways, particularly those involving protein receptors and enzymes. The presence of the phenylsulfonyl group enhances binding affinity to various molecular targets, potentially leading to significant biological effects.

1. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of similar pyrrole-based compounds have shown improved cytotoxicity against tumor cells. A notable study indicated that a related compound demonstrated better apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Anti-inflammatory Effects

The phenylsulfonyl moiety is known to enhance anti-inflammatory activity by modulating the activity of specific enzymes involved in inflammatory pathways. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Related Compounds Findings
Anticancer4,5-Dimethyl-3-(phenylsulfonyl) derivativesEnhanced cytotoxicity in tumor models compared to standard treatments .
Anti-inflammatoryPhenylsulfonamide derivativesModulation of inflammatory pathways observed in various assays.
Enzyme InhibitionPyrrole-based inhibitorsSignificant inhibition of specific enzymes linked to cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the inhibition of cell proliferation in colorectal cancer cells demonstrated that related pyrrole derivatives effectively blocked cell growth and induced apoptosis. The mechanism was linked to the activation of specific receptors that regulate cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.